molecular formula C13H14F3N3O2 B2682203 Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1011370-71-0

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B2682203
CAS No.: 1011370-71-0
M. Wt: 301.269
InChI Key: OVLIVSIHUPFXHQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a synthetic organic compound belonging to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors, such as 3,6-dimethyl-4-(trifluoromethyl)pyrazole and a pyridine derivative, under acidic or basic conditions.

    Esterification: The resulting pyrazolopyridine intermediate is then esterified with ethyl bromoacetate in the presence of a base like potassium carbonate or sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other pyrazolopyridine derivatives:

    Ethyl 2-(3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group, which may affect its reactivity and biological activity.

    2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid: The carboxylic acid analog, which may have different solubility and reactivity profiles.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical stability, lipophilicity, and biological activity.

Biological Activity

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS No. 1011370-71-0) is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄F₃N₃O₂ with a molecular weight of 301.26 g/mol. The structural features include a trifluoromethyl group and a pyrazolo-pyridine core, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄F₃N₃O₂
Molecular Weight301.26 g/mol
CAS Number1011370-71-0
Boiling PointNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the pyrazolo[3,4-b]pyridine framework is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds. Recent studies have highlighted various synthetic routes that optimize yield and purity while minimizing environmental impact .

Anticancer Activity

Research indicates that compounds derived from the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In particular, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB pathway in cellular models. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has shown promising results against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. Its minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Mechanism : A study conducted on animal models of arthritis showed that treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls .

Properties

IUPAC Name

ethyl 2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-4-21-10(20)6-19-12-11(8(3)18-19)9(13(14,15)16)5-7(2)17-12/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLIVSIHUPFXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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